molecular formula C25H26ClNO9 B040723 Amrubicin hydrochloride CAS No. 92470-31-0

Amrubicin hydrochloride

Katalognummer B040723
CAS-Nummer: 92470-31-0
Molekulargewicht: 519.9 g/mol
InChI-Schlüssel: BHMLHEQFWVQAJS-IITOGVPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amrubicin hydrochloride is a third-generation synthetic anthracycline . It is used in the treatment of lung cancer and has been marketed in Japan since 2002 by Sumitomo under the brand name Calsed . It acts by inhibiting topoisomerase II and has been compared in clinical trials with topotecan, a Topoisomerase I inhibitor .


Synthesis Analysis

The synthesis of Amrubicin involves chemical reactions modifying the substituent R7 from -OH to -NH2 to achieve synthesis of the aglycons of amrubicin or structural analogs thereof while maintaining appropriate chirality .


Molecular Structure Analysis

Amrubicin hydrochloride has a molecular formula of C25H25NO9 . Its molar mass is 483.473 g·mol−1 . The structure of Amrubicin hydrochloride can be found in various databases .


Chemical Reactions Analysis

Amrubicin promotes cell growth inhibition by stabilizing protein-DNA complexes followed by double-stranded DNA breaks, which are mediated by topoisomerase-II enzyme . It forms complexes with DNA via intercalation between base pairs, and it inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex .


Physical And Chemical Properties Analysis

Amrubicin hydrochloride has a chemical formula of C25H25NO9 . Its molar mass is 483.473 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

  • Small-Cell Lung Cancer Treatment:

    • Amrubicin hydrochloride shows promise as a treatment for chemotherapy-sensitive and -refractory relapsed small-cell lung cancer, with manageable toxicities (Kimura, Kudoh, & Hirata, 2011).
    • It is effective as monotherapy in extensive-disease small cell lung cancer, especially at doses above 40 mg/m^2 (Kawakami et al., 2008).
    • Amrubicin has significant activity against refractory or relapsed small-cell lung cancer with manageable toxicities, supporting further study (Onoda et al., 2006).
    • It may be superior to topotecan for previously treated small-cell lung cancer patients, potentially offering better overall survival (Inoue et al., 2008).
  • Malignant Lymphoma Treatment:

    • Amrubicin hydrochloride has shown effectiveness in treating malignant lymphoma, including Hodgkin's disease and non-Hodgkin's lymphoma (Masaoka et al., 2001).
    • It is reported to be a very effective and safe treatment for non-Hodgkin's lymphoma, with a high response rate and low incidence of adverse reactions (Akutsu et al., 2001).
  • Other Cancer Treatments and Considerations:

    • Amrubicin hydrochloride monotherapy has potential as an effective treatment for small-cell lung cancer but must be used carefully due to severe hematologic toxicities (Nitta et al., 2010).
    • It has shown effectiveness against pretreated lung cancer, though patients may experience side effects like fatigue, constipation, nausea, and pneumonitis (Takase et al., 2007).
    • In the case of small cell carcinoma of the prostate treated with amrubicin, the drug reduced tumor size but was discontinued due to severe side effects (Katou et al., 2008).
  • Pharmacogenetic Considerations:

    • NQO1 C609T polymorphism is associated with decreased hematological toxicities in lung cancer patients treated with amrubicin, suggesting a pharmacogenetic aspect to its efficacy and safety profile (Nagata et al., 2013).

Safety And Hazards

Amrubicin hydrochloride is known to cause severe myelotoxicity . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Zukünftige Richtungen

Amrubicin is currently in development for the treatment of small cell lung cancer . In the future, it will be necessary to consider whether the treatment strategy for SCLC should be platinum combination chemotherapy with ICIs followed by cytotoxic anticancer agents or platinum combination chemotherapy followed by ICIs and cytotoxic anticancer agents such as amrubicin .

Eigenschaften

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911577
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amrubicin hydrochloride

CAS RN

110311-30-3
Record name Amrubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amrubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMRUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amrubicin hydrochloride
Reactant of Route 2
Amrubicin hydrochloride
Reactant of Route 3
Amrubicin hydrochloride
Reactant of Route 4
Reactant of Route 4
Amrubicin hydrochloride
Reactant of Route 5
Amrubicin hydrochloride
Reactant of Route 6
Amrubicin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.